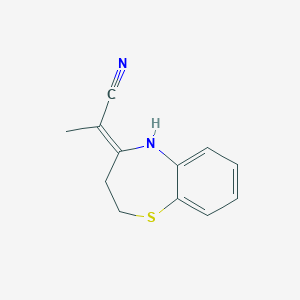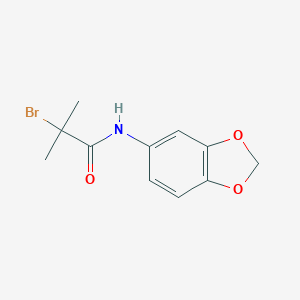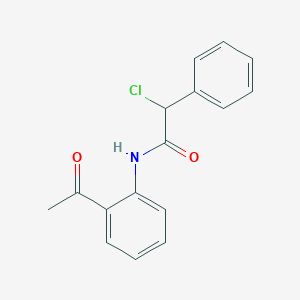![molecular formula C19H22O6 B293299 methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)
methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways. It is also believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
Methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as to inhibit the activity of certain enzymes involved in the tumor pathway, such as cyclooxygenase-2. It has also been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate in lab experiments is its relatively low toxicity. It has also been found to be stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties, with a view to developing it as a potential therapeutic agent for these conditions. Another potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy, with a view to developing it as a more effective treatment for certain types of cancer. Additionally, further research could be conducted to investigate its potential as an antibacterial and antifungal agent, with a view to developing it as a new class of antimicrobial agent.
Synthesemethoden
Methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate can be synthesized using a multi-step process involving the reaction of 4-methyl-2-oxo-2H-chromene-7-carboxylic acid with acetic anhydride to produce 8-acetyl-4-methyl-2-oxo-2H-chromene-7-carboxylic acid. This intermediate is then reacted with 4-methylpentanoyl chloride in the presence of triethylamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, as well as for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C19H22O6 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl 2-(8-acetyl-4-methyl-2-oxochromen-7-yl)oxy-4-methylpentanoate |
InChI |
InChI=1S/C19H22O6/c1-10(2)8-15(19(22)23-5)24-14-7-6-13-11(3)9-16(21)25-18(13)17(14)12(4)20/h6-7,9-10,15H,8H2,1-5H3 |
InChI-Schlüssel |
OIXFSXJYPGLZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(CC(C)C)C(=O)OC |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(CC(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




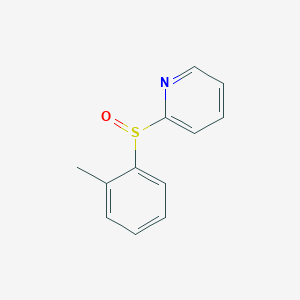

![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
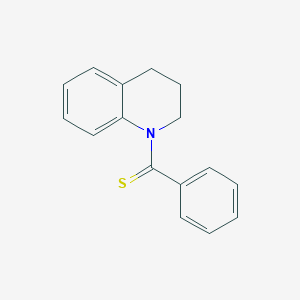
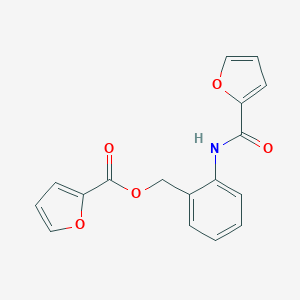
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
